2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide
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Overview
Description
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide is a complex organic compound that features an indole nucleus, a fluorophenyl group, and a methoxyphenyl group. This compound is part of the indole derivative family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the reaction of the indole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetamido Group Formation: The acetamido group is introduced by reacting the intermediate with acetic anhydride.
Final Coupling: The final step involves coupling the intermediate with 4-methoxyphenyl-3-methylbutanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to multiple receptors, including those involved in antiviral, anticancer, and antimicrobial activities.
Pathways Involved: It modulates various signaling pathways, leading to the inhibition of viral replication, cancer cell proliferation, and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with antimicrobial properties.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: An indole derivative with potential therapeutic applications
Uniqueness
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide is unique due to its combination of indole, fluorophenyl, and methoxyphenyl groups, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H28FN3O5 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
2-[[2-(2,3-dioxoindol-1-yl)acetyl]-[(4-fluorophenyl)methyl]amino]-N-(4-methoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C29H28FN3O5/c1-18(2)26(28(36)31-21-12-14-22(38-3)15-13-21)33(16-19-8-10-20(30)11-9-19)25(34)17-32-24-7-5-4-6-23(24)27(35)29(32)37/h4-15,18,26H,16-17H2,1-3H3,(H,31,36) |
InChI Key |
KWFGSQDALCTKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N(CC2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
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